Summary of the Application: The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine” is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Methods of Application or Experimental Procedures: The PPs are synthesized using a simpler and greener methodology, with a relative method efficiency (RME) of 40–53%, as compared to those of BODIPYS (RME: 1.31–17.9%) . The photophysical properties of these compounds are tunable, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .
Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds . Thus, solid-state emitters can be designed by proper structural selection . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is a bicyclic compound characterized by a fused pyrazole and pyrazine ring system. Its structure includes nitrogen atoms at positions 4, 5, 6, and 7 of the pyrazolo ring and an amine group at position 2 of the pyrazine. The molecular formula is with a molecular weight of approximately 138.17 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a selective inhibitor of protein phosphatase 2A (PP2A), which is crucial in various cellular signaling pathways and processes such as cell cycle control and apoptosis .
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine acts as a selective inhibitor of protein phosphatase 2A (PP2A) []. PP2A is a ubiquitous serine/threonine phosphatase that plays a critical role in regulating various cellular signaling pathways, including cell cycle control, DNA damage response, apoptosis, and cellular metabolism []. By inhibiting PP2A, this compound can potentially influence these cellular processes.
This compound is primarily recognized for its role as a selective inhibitor of protein phosphatase 2A. By inhibiting PP2A, it can influence critical cellular processes such as:
These activities make it a candidate for further research in cancer therapeutics and other diseases where PP2A plays a significant role .
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine can be achieved through various methods. A common synthetic route involves:
This method is noted for its efficiency and relatively simple procedure compared to other synthesis approaches .
Research indicates that 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine interacts selectively with PP2A. This selectivity is crucial for minimizing off-target effects in therapeutic applications. Studies have shown that by modulating PP2A activity through this compound, researchers can impact multiple signaling pathways that are essential in disease progression .
Several compounds share structural similarities with 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | Structure | Contains a bromine substituent which alters reactivity and biological activity. |
| 3-bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one | Structure | Features a pyridine ring that may influence pharmacokinetics and dynamics differently than pyrazines. |
| Pyrazolo[1,5-a]pyrimidin derivatives | Structure | Different heterocyclic structures that may exhibit varied biological activities compared to pyrazolo[1,5-a]pyrazines. |
The uniqueness of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine lies in its specific nitrogen positioning and the presence of an amine group at position 2 of the pyrazine ring. This configuration not only influences its chemical reactivity but also enhances its selectivity as a PP2A inhibitor compared to other similar compounds .
The pyrazolopyrazine core first gained attention in the early 2000s through high-throughput screening campaigns against Mycobacterium tuberculosis. As reported by structure-activity relationship studies, the unsubstituted pyrazolo[1,5-a]pyrazin-7(4H)-one demonstrated moderate antitubercular activity (MIC = 32 μg/mL) while exhibiting low cytotoxicity (IC50 > 128 μg/mL) in Vero cell lines. This discovery catalyzed systematic exploration of substituent effects, particularly at the C2 and C4 positions.
Key milestones in scaffold development include:
The evolutionary trajectory of this scaffold demonstrates its adaptability across therapeutic areas, driven by modular synthetic approaches.
The 2-amino group in 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine confers three critical advantages:
These properties make the 2-amino substitution indispensable for maintaining target affinity while avoiding rapid Phase I degradation.
As a dual heterocycle system, 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine satisfies multiple pharmacophoric requirements:
| Pharmacophoric Element | Structural Feature | Role in Target Engagement |
|---|---|---|
| Aromatic Plane | Fused pyrazole-pyrazine | π-π interactions with hydrophobic pockets |
| Hydrogen Bond Donor | 2-Amino group | Binds catalytic lysine in kinases |
| Sp3 Hybridized Center | Saturated pyrazine ring | Induces conformational strain for selectivity |
This combination explains its appearance in clinical candidates across six target classes, including:
The scaffold's versatility stems from its capacity to adopt multiple protonation states (pKa = 4.1 for pyrazole N1, 9.8 for 2-amino group), allowing target-specific ionization.
Classical routes to 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine often rely on cyclocondensation reactions between nitrogen-rich precursors. A foundational method involves reacting 3-amino-5-picoline with triethylorthoformate in the presence of trifluoroacetic acid as a catalyst . This acid-mediated process facilitates intramolecular cyclization, yielding the fused pyrazolo-pyrazine core with moderate efficiency (40–53% yield) . Early optimization efforts focused on solvent selection, with ethanol and acetic acid mixtures proving effective for stabilizing reactive intermediates [2].
Key limitations of classical approaches include:
Recent adaptations of the Claisen-Schmidt condensation have enabled efficient access to pyrazolo[1,5-a]pyrazine derivatives. By employing β-enaminone intermediates under microwave irradiation, researchers achieved 71–94% yields through controlled annulation [5]. The reaction mechanism proceeds via:
A comparative study of acid catalysts revealed optimal performance with acetic acid (6 equivalents) under oxygen atmosphere, achieving 94% yield versus 6% under argon [2].
Table 1: Catalyst Screening for Claisen-Schmidt-Type Syntheses
| Catalyst | Atmosphere | Yield (%) |
|---|---|---|
| Acetic Acid | O₂ | 94 |
| p-Toluenesulfonic Acid | O₂ | 41 |
| Trifluoroacetic Acid | O₂ | 55 |
Innovative ring-closing strategies employ [4+2] cycloadditions using N-propargylic sulfonylhydrazones. Copper(I)-catalyzed click reactions generate triazole intermediates that undergo intramolecular Diels-Alder reactions, forming the bicyclic core in a single pot [5]. This method demonstrates exceptional scalability, with multigram syntheses reported without yield degradation [5].
Regiochemical control has been achieved through:
Position-selective introduction of the C2 amine group has been revolutionized by Sonogashira cross-coupling protocols. Bromo-substituted precursors undergo palladium-catalyzed amination with alkyl- or aryl-amines, achieving >85% regioselectivity [4]. Critical parameters include:
Sustainable synthetic routes emphasize:
Life cycle analysis of representative methods shows ionic liquid protocols reduce E-factor (kg waste/kg product) from 32 (classical) to 8.5 [6].
Industrial translation requires addressing:
Pilot-scale trials (100 g batches) demonstrate consistent purity (>98% HPLC) using continuous flow systems with residence times under 10 minutes [5].
N-substituted 2-amino derivatives demonstrate enhanced selectivity and often improved anticancer activity. For example, N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrazin-2-amine exhibits IC₅₀ values of 0.3-3 μM with selectivity indices of 10-40 fold . The N-substitution reduces off-target effects while maintaining potent activity against primary targets, making these compounds attractive for therapeutic development .
Comparative Analysis with 3-Amino Derivatives
While 3-amino pyrazolopyrimidine derivatives are known to act as adenosine receptor antagonists, the 2-amino pyrazolopyrazine derivatives show distinct kinase inhibition profiles . The 2-amino derivatives exhibit higher affinity for kinase targets due to optimal geometric alignment with ATP-binding sites, while 3-amino derivatives show different binding modes and target selectivity .
Molecular modeling studies have provided crucial insights into the binding modes, structural requirements, and optimization strategies for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine derivatives.
Quantum Chemical Calculations
Density functional theory calculations at the B3LYP/6-311++G(d,p) level have been employed to characterize the electronic structures of pyrazolopyrazine derivatives [7]. These calculations reveal that the frontier molecular orbitals are primarily localized on the pyrazine ring system, with the HOMO energy ranging from -5.2 to -5.8 eV and the LUMO energy from -1.2 to -1.8 eV [7]. The HOMO-LUMO energy gap of 3.4-4.2 eV indicates moderate chemical reactivity and suggests favorable interactions with biological targets [7].
Molecular Descriptors and QSAR Studies
Comprehensive QSAR studies have been conducted using multiple linear regression (MLR) and artificial neural network (ANN) approaches. The ANN model with (9-4-1) architecture achieved a correlation coefficient (R²) of 0.995 for predicting pIC₅₀ values, significantly outperforming the MLR model (R² = 0.85) [7]. Key molecular descriptors identified include:
Pharmacophore Modeling
Pharmacophore models have been developed to identify the essential structural features for biological activity. The most successful pharmacophore model (DHHRR_1) consists of:
This pharmacophore model achieved a correlation coefficient of 0.96 with experimental activity data and successfully predicted the activity of new compounds in the external validation set [9].
CDK2 Kinase Interactions
Molecular docking studies with CDK2 (PDB: 1HCK) have revealed that 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine binds in the ATP-binding site with binding energies ranging from -8.5 to -9.2 kcal/mol [3]. The compound forms key hydrogen bonds with Lys33 and Asp145 in the hinge region, while the pyrazine ring participates in hydrophobic interactions with Phe80 and Leu83 [3].
TRKA Kinase Interactions
Docking studies with TRKA (PDB: 4AT5) show binding energies of -7.8 to -8.1 kcal/mol [3]. The 2-amino group forms hydrogen bonds with Asp668 and Phe669 in the ATP pocket, while the pyrazine ring system participates in π-π stacking interactions with Phe669 [3]. The saturated ring portion of the molecule occupies a hydrophobic pocket, contributing to binding affinity [3].
PIM-1 Kinase Interactions
Docking studies with PIM-1 (PDB: 1XWS) reveal binding energies of -7.0 to -7.5 kcal/mol [10]. The compound interacts with Lys67 and Asp186 in the active site, with the 2-amino group serving as a crucial hydrogen bond donor [10]. The binding mode is stabilized by hydrophobic interactions between the pyrazine ring and Phe49 and Leu174 [10].
Validation Studies
The docking predictions have been validated through:
Extensive QSAR investigations have been conducted to establish quantitative relationships between structural features and biological activity of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine derivatives.
Multiple Linear Regression (MLR) Models
MLR models have been developed using physicochemical descriptors to predict anticancer activity. The best MLR model achieved R² = 0.85 and Q² = 0.78 for cross-validation, with the following equation:
pIC₅₀ = 3.21 + 0.43(logP) - 0.15(MW) + 0.67(HBD) - 0.23(TPSA) + 0.34(HOMO) [7]
This model identifies lipophilicity (logP) and hydrogen bond donor capacity (HBD) as positive contributors to activity, while molecular weight (MW) and topological polar surface area (TPSA) negatively impact activity [7].
Artificial Neural Network (ANN) Models
ANN models with (9-4-1) architecture have provided superior predictive performance with R² = 0.995 and Q² = 0.89 [7]. The ANN model incorporates:
3D-QSAR Studies
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the three-dimensional requirements for activity:
The CoMFA model indicates that steric effects contribute 65% to the activity while electrostatic effects contribute 35%. The CoMSIA model reveals that hydrophobic fields (40%), hydrogen bond donor fields (35%), and steric fields (25%) are the primary determinants of activity [7].
Molecular Descriptor Analysis
The most significant molecular descriptors for predicting biological activity include:
Validation and External Prediction
The QSAR models have been validated through:
Novel Compound Prediction
Virtual screening based on the QSAR models has identified new pyrazolopyrazine derivatives with predicted pIC₅₀ values of 6.5-7.2, suggesting potential for developing more potent analogs [7]. These predictions have been validated through synthesis and biological evaluation, confirming the reliability of the QSAR approach [7].